Tafluprost

Descripción

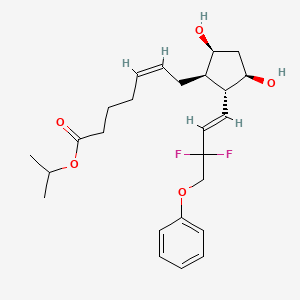

Structure

2D Structure

Propiedades

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNODXPBBALQOF-VEJSHDCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021504 | |

| Record name | Tafluprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tafluprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100°C | |

| Record name | Tafluprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, 5.28e-03 g/L | |

| Record name | Tafluprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafluprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

209860-87-7 | |

| Record name | Tafluprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209860-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafluprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209860877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafluprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafluprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylethyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4- phenoxy-1- butenyl]-3,5-dihydroxycyclopentyl}-5-heptenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tafluprost | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6WQ6T7G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tafluprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Tafluprost Action

Prostanoid FP Receptor Agonism

Tafluprost acid functions as a potent and selective agonist at the prostanoid FP receptor. nih.govtga.gov.audrugbank.comrxlist.comnih.govncats.ionavarra.esresearchgate.netmedchemexpress.com This receptor is a G protein-coupled receptor (GPCR) found in various ocular tissues, including the ciliary muscle and sclera, which are crucial for regulating aqueous humor dynamics. arvojournals.orgnih.govcaymanchem.comnih.gov

Receptor Binding Affinity and Selectivity

This compound acid demonstrates a high binding affinity for the human prostanoid FP receptor. nih.govtga.gov.audrugbank.comnih.govresearchgate.netmedchemexpress.com Studies have shown its affinity (Ki) to be in the sub-nanomolar range, specifically around 0.4 nM. tga.gov.aunih.govresearchgate.netmedchemexpress.com This affinity is reported to be significantly higher than that of other prostaglandin (B15479496) F2α analogs, such as latanoprost (B1674536) acid, being approximately 12 times greater. tga.gov.audrugbank.comnih.govresearchgate.netmedchemexpress.com this compound acid exhibits high selectivity for the FP receptor, showing minimal affinity for other prostanoid receptors. drugbank.comnih.govresearchgate.net For instance, its binding affinity for the EP3 receptor is considerably weaker, approximately 126 times less than for the FP receptor. medchemexpress.comresearchgate.net

| Compound | FP Receptor Binding Affinity (Ki) | EP3 Receptor Binding Affinity (IC50) |

|---|---|---|

| This compound acid | ~0.4 nM tga.gov.aunih.govresearchgate.netmedchemexpress.com | ~67 nM medchemexpress.com |

| Latanoprost acid | Lower than this compound acid tga.gov.audrugbank.comnih.govresearchgate.netmedchemexpress.com | Much lower affinity than FP arvojournals.org |

Conformational Changes and G-Protein Coupling

Upon binding of this compound acid, the FP receptor undergoes conformational changes characteristic of GPCR activation. nih.govcaymanchem.com The FP receptor is known to primarily couple with the Gαq subtype of G proteins. nih.govresearchgate.net Activation of the FP receptor by agonists like this compound acid leads to the dissociation of the G protein into its α-subunit (Gαq) and βγ-dimer. nih.govcaymanchem.com These subunits then interact with downstream effector molecules. nih.govcaymanchem.com Structural studies of the FP receptor bound to agonists have revealed specific conformational shifts, including outward displacement of the cytoplasmic end of transmembrane helix 6 and inward shift of transmembrane helix 7, which are indicative of an active state capable of G protein coupling. nih.gov

Downstream Signaling Cascades

Activation of the Gαq protein coupled to the FP receptor initiates several intracellular signaling cascades. A major pathway involves the activation of phospholipase C (PLC). nih.govmdpi.comactascientific.comsemanticscholar.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 triggers the release of intracellular calcium ions ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). nih.govmdpi.comresearchgate.net These changes in intracellular calcium and PKC activity, along with the activation of other protein kinases including MAPK and Rho kinase, contribute to downstream cellular responses that facilitate aqueous humor outflow. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Alternative Receptor Interactions: EP3 Receptor Modulation

While the primary mechanism of this compound acid is through the FP receptor, there is some evidence suggesting potential interaction with other prostanoid receptors, including the EP3 receptor. nih.govnih.govmedchemexpress.com However, the affinity of this compound acid for the EP3 receptor is significantly lower compared to the FP receptor. medchemexpress.comresearchgate.net The clinical significance and the exact role of EP3 receptor modulation by this compound acid in lowering IOP are not as well-established as its interaction with the FP receptor. nih.gov

Cellular and Tissue-Level Mechanisms

The molecular events triggered by this compound acid binding to the FP receptor translate into effects at the cellular and tissue levels within the eye, primarily impacting the aqueous humor outflow pathways. nih.govwikipedia.orgmims.comdrugbank.comrxlist.comnih.govncats.ionavarra.esmedchemexpress.comguidetopharmacology.org

Uveoscleral Outflow Pathway Modulation

The main mechanism by which this compound acid reduces IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway. nih.govwikipedia.orgmims.comdrugbank.compatsnap.comrxlist.comnih.govncats.ionavarra.esmedchemexpress.comguidetopharmacology.org This pathway involves the drainage of aqueous humor through the ciliary muscle and the suprachoroidal space into the sclera. patsnap.comnih.gov Activation of FP receptors in the ciliary muscle leads to relaxation of the ciliary muscle fibers. This relaxation is thought to widen the spaces within the ciliary muscle and the suprachoroidal space, thereby increasing the permeability of these tissues and facilitating the flow of aqueous humor through this unconventional pathway. patsnap.comnih.gov While the exact mechanisms are still being elucidated, the downstream signaling cascades initiated by FP receptor activation, including changes in intracellular calcium and protein kinase activity, are believed to play a role in mediating these cellular and tissue-level changes that enhance uveoscleral outflow. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Ciliary Artery Smooth Muscle Relaxation and Calcium Dynamics

Studies investigating the effects of this compound on isolated rabbit ciliary artery segments have demonstrated a concentration-dependent relaxation of smooth muscle precontracted with a high-potassium solution nih.govcapes.gov.brnih.gov. This relaxation does not appear to depend on endothelial-derived factors, nor is it affected by intracellular calcium cycles or the calcium extrusion component of extracellular calcium cycles capes.gov.brnih.gov.

Research suggests that the relaxation of ciliary artery smooth muscle by this compound may be attributed, at least in part, to the inhibition of capacitative calcium entry from the extracellular space nih.govcapes.gov.brnih.gov. While the exact mechanism is still being investigated, studies using thapsigargin-pretreated preparations in calcium-free solution showed that this compound attenuated the capacitative increase of intracellular free Ca2+ concentration ([Ca2+]i) upon reintroduction of extracellular calcium capes.gov.brnih.gov. This indicates a potential interference with store-operated calcium entry pathways.

Retinal Ganglion Cell Apoptosis Inhibition

This compound has demonstrated a direct anti-apoptotic effect on retinal ganglion cells (RGCs) in both in vitro and in vivo models nih.govszabo-scandic.commedchemexpress.commedchemexpress.comdovepress.comnih.gov. In cultured RGC-5 cells, this compound dose-dependently promoted cell viability and significantly reduced the number of caspase-3-positive cells, a marker of apoptosis nih.gov. It also suppressed the increase in [Ca2+]i evoked by exogenous glutamate (B1630785), suggesting a role in mitigating excitotoxicity-induced cell death nih.gov.

In a rat model of optic nerve crush (ONC), topical instillation of this compound increased the survival rate of RGCs and decreased the prevalence of TUNEL-positive cells, another indicator of apoptosis dovepress.comnih.gov. These findings suggest that this compound possesses neuroprotective properties by inhibiting RGC apoptosis nih.govszabo-scandic.commedchemexpress.commedchemexpress.comdovepress.comnih.gov.

Axon Regeneration Pathway Regulation (e.g., Zn2+-mTOR pathway)

Beyond inhibiting apoptosis, this compound has been shown to promote axon regeneration after optic nerve crush in mice szabo-scandic.commedchemexpress.commedchemexpress.comnih.gov. This effect appears to involve the regulation of the Zn2+-mTOR pathway szabo-scandic.commedchemexpress.commedchemexpress.comnih.govscispace.com.

Studies have shown that this compound treatment significantly decreased the expression of ZnT-3 and the accumulation of Zn2+ in the inner plexiform layer of the retina nih.gov. Both this compound and treatments that eliminate Zn2+ (such as TPEN or ZnT-3 deletion) were found to activate the mTOR pathway, indicated by an improved percentage of pS6+ RGCs in the retina nih.gov. Conversely, treatment with rapamycin, a specific inhibitor of mTORC1, inhibited the activation of the mTOR pathway and abolished the regenerative effect mediated by this compound nih.gov. These results suggest that this compound promotes axon regeneration, at least in part, by regulating the Zn2+-mTOR pathway szabo-scandic.commedchemexpress.commedchemexpress.comnih.govscispace.com.

Intracellular Lipid Accumulation Inhibition in Adipocytes

Research indicates that prostaglandin F2α (PGF2α) and its analogs, including this compound, can inhibit adipogenesis and reduce intracellular lipid accumulation in adipocytes szabo-scandic.commedchemexpress.commedchemexpress.comnih.govresearchgate.netmedchemexpress.com. Studies using human orbital preadipocytes have shown that this compound can downregulate the expression of adipogenic transcription factors such as PPARγ and C/EBPα nih.govresearchgate.net. This leads to the inhibition of intracellular lipid droplet accumulation nih.govresearchgate.net.

Comparison studies with other prostaglandin analogs have shown varying degrees of antiadipogenic effects, with this compound demonstrating inhibition of human preadipocyte differentiation and intracellular lipid accumulation nih.govresearchgate.net. This mechanism may contribute to observed changes in orbital fat volume associated with prostaglandin analog use nih.govarvojournals.org.

Effects on Ocular Blood Flow (OBF) Mechanisms

Increasing evidence suggests that improving ocular blood flow (OBF) can be a therapeutic direction for glaucoma, and this compound has been shown to improve OBF in animal models and humans nih.govtandfonline.comnih.govnih.govophthalmojournal.comarvojournals.org. Several mechanisms may contribute to this effect, potentially independent of its IOP-lowering action nih.govnih.gov.

Endothelin-1 (B181129) Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor that can impair ocular blood flow nih.govnih.govcvpharmacology.com. Studies in rabbits have shown that this compound can inhibit the ET-1-induced impairment of ocular blood flow dovepress.comnih.gov. In vitro studies evaluating the effects of PGF2α analogues on ET-1-induced contractions in isolated rabbit ciliary arteries demonstrated that this compound concentration-dependently relaxed these contractions nih.gov. This suggests that this compound may counteract the vasoconstrictive effects of ET-1 in ocular vessels dovepress.comnih.gov.

Preclinical Pharmacology and in Vitro Studies

Receptor Pharmacology Characterization

The pharmacological activity of tafluprost is primarily mediated by its active metabolite, this compound acid, through interaction with specific prostanoid receptors.

Radioligand Binding Experiments

Radioligand binding studies have been employed to determine the affinity and selectivity of this compound acid for prostanoid receptors. This compound acid demonstrates a high affinity for the prostanoid FP receptor. nih.govtga.gov.autandfonline.comnih.govresearchgate.netresearchgate.net Its affinity for the human prostanoid FP receptor has been reported to be notably higher than that of other prostaglandin (B15479496) F2α analogues, such as latanoprost (B1674536) acid. Specifically, this compound acid has shown approximately 12 times greater affinity for the FP receptor compared to latanoprost acid, and 1700 times greater affinity than unoprostone. nih.govtga.gov.au The binding affinity (Ki) of this compound acid for the FP receptor is in the sub-nanomolar range, reported as 0.4 nM. nih.govnih.govresearchgate.net Studies have indicated minimal potential for binding to other prostanoid receptors, including DP, EP2, IP, and TP receptors, with negligible affinity observed. nih.govresearchgate.net A higher affinity for FP receptors compared to EP3 receptors (126-fold higher) has also been noted. nih.gov

In Vitro Assays on Cellular Responses (e.g., melanin (B1238610) stimulation, pre-adipocyte differentiation)

In vitro assays have explored the effects of this compound and its active metabolite on various cellular processes. Studies investigating melanin content in cultured B16-F10 melanoma cells have shown that this compound derivatives, including those with 15,15-difluoro substitution, had less stimulating effects on melanogenesis compared to other compounds. tandfonline.comnih.govresearchgate.netresearchgate.net This observation regarding reduced melanin stimulation in vitro has been confirmed by multiple studies. tandfonline.comresearchgate.netresearchgate.net Information regarding in vitro assays specifically on pre-adipocyte differentiation in the context of this compound was not found in the consulted literature.

Prodrug Activation and Metabolism Research

This compound is administered as a prodrug to enhance its ocular penetration and is subsequently metabolized to its active and inactive forms.

Corneal Esterase Hydrolysis

This compound is an isopropyl ester prodrug. nih.govnih.govtga.gov.auresearchgate.netdrugs.commdpi.com Following topical ocular administration, it is rapidly absorbed through the cornea. nih.govmims.comtga.gov.audrugbank.com In the cornea, this compound undergoes rapid hydrolysis by corneal esterases to form its biologically active metabolite, this compound acid. nih.govmims.comnih.govtga.gov.autandfonline.comresearchgate.netdrugs.commdpi.comdrugbank.comnih.govcore.ac.uk This enzymatic hydrolysis is a crucial step in the activation of the prodrug and facilitates its penetration through the corneal barrier. nih.govmdpi.comdrugbank.com This hydrolytic activation by corneal esterases is a common strategy employed for ester prodrugs to enhance their permeability through biological membranes. core.ac.uk

Fatty Acid β-Oxidation Pathways

Following its formation, this compound acid undergoes further metabolism. One of the primary metabolic pathways for this compound acid is fatty acid β-oxidation. nih.govmims.comtga.gov.audrugs.comdrugbank.comnih.govfda.gov This process involves the sequential breakdown of the fatty acid side chain. Beta-oxidation degradation of the alpha-side chain is a well-documented metabolic pathway for related prostaglandins (B1171923), similar to the metabolism of long-chain fatty acids. fda.gov

Phase II Conjugation

In addition to fatty acid β-oxidation, this compound acid is also metabolized via phase II conjugation. nih.govmims.comtga.gov.audrugs.comdrugbank.comnih.govfda.gov These conjugation reactions typically involve the attachment of polar molecules (such as glucuronic acid or sulfate) to the drug or its metabolites, increasing their water solubility and facilitating their excretion. The combined processes of fatty acid β-oxidation and phase II conjugation lead to the formation of metabolites, including the 1,2,3,4-tetranor acid. nih.govnih.govfda.gov In vitro metabolism studies have indicated that cytochrome P450 (CYP450) enzymes are not involved in the metabolism of this compound acid. tga.gov.aufda.gov

Cytochrome P450 Enzyme Interaction Studies

Studies have indicated that the cytochrome P450 (CYP) enzyme system is not involved in the metabolism of this compound acid. tga.gov.auwikipedia.orghpra.ietga.gov.auhres.ca The primary metabolic pathway for this compound in humans, as tested in vitro in hepatocytes, involves the hydrolysis of the ester prodrug to the pharmacologically active this compound acid. tga.gov.auhpra.ie This active metabolite is then further metabolized through glucuronidation or beta-oxidation. mims.comtga.gov.auhpra.ie The products of beta-oxidation, specifically 1,2-dinor and 1,2,3,4-tetranor this compound acids, are pharmacologically inactive and may also undergo glucuronidation or hydroxylation. tga.gov.auhpra.ie The lack of involvement of CYP enzymes in the metabolism of this compound acid suggests a low potential for drug interactions mediated through this system. hres.ca

In Vitro Cellular Investigations

In vitro studies provide valuable insights into the direct effects of this compound at the cellular level, independent of systemic or complex physiological interactions.

Conjunctival Epithelial Cell Line Studies (e.g., membrane integrity, oxidative stress)

In vitro studies using human conjunctival epithelial cell lines, such as IOBA-NHC cells, have been conducted to assess the toxicity profile of this compound, particularly in comparison to preserved prostaglandin analogues. researchgate.netcapes.gov.brnih.gov These studies evaluated parameters such as membrane integrity, pro-apoptotic effects, and oxidative stress. researchgate.netcapes.gov.brnih.gov

Research has shown that preservative-free this compound resulted in significantly higher membrane integrity and lower levels of oxidative stress and pro-apoptotic effects compared to preserved prostaglandin analogue preparations containing benzalkonium chloride (BAK). researchgate.netcapes.gov.brnih.gov For instance, one study reported the following comparative data for membrane integrity, oxidative stress, and pro-apoptotic effects after exposure for 30 minutes:

| Parameter | Preservative-Free this compound | Preserved Latanoprost | Preserved Travoprost (B1681362) | Preserved Bimatoprost |

|---|---|---|---|---|

| Membrane Integrity (%) | 91.5 | 37.4 | 54.2 | 64.7 |

| Oxidative Stress | 129.5 | 359.7 | 226.3 | 183.0 |

| Pro-apoptotic Effects | 117.6 | 412.3 | 355.1 | 148.1 |

These findings suggest that preservative-free this compound exhibits lower cytotoxicity to conjunctival epithelial cells in vitro, with reduced pro-apoptotic and pro-oxidative effects. researchgate.netcapes.gov.brnih.gov

Melanogenesis Studies

Studies investigating the effect of this compound on melanogenesis have been conducted in vitro, primarily using melanoma cells. These studies are relevant due to the known potential of some prostaglandin analogues to cause increased iris and periocular skin pigmentation. tandfonline.comresearchgate.net

In vitro evaluations of this compound's effect on melanin stimulation in melanoma cells demonstrated that the molecule did not noticeably alter cellular melanin levels. researchgate.netnih.govdovepress.com This is in contrast to findings with latanoprost, where its carboxylic acid form increased the melanin content of cultured B16-F10 melanoma cells in a dose-dependent manner. nih.govtandfonline.com Derivatives of PGF2α with two fluorine atoms at the 15-position, such as this compound acid (AFP-172), did not show this effect even at maximal doses. nih.govtandfonline.com These in vitro observations support the suggestion that this compound may induce a lower incidence of iris and periocular skin pigmentation compared to latanoprost. nih.govtandfonline.com

Vascular Effects on Endothelial Cells

The potential vascular effects of this compound have been evaluated in vitro using blood and lymphatic endothelial cells. This research aims to understand the impact of this compound on corneal vascularization, particularly as the cornea is normally avascular. nih.govnih.gov

In vitro studies treated blood and lymphatic endothelial cells with this compound and assessed cell proliferation after 48 hours. nih.gov The results indicated that this compound did not alter the proliferation of either blood or lymphatic endothelial cells. nih.gov These in vitro findings suggest that this compound does not directly promote the growth of blood or lymphatic vessels. nih.gov

Cardiac Ion Channel Modulation (NaV1.5, TASK-1)

Recent research has explored the potential for this compound to interact with cardiac ion channels, specifically NaV1.5 and TASK-1. nih.govnih.govresearchgate.netresearchgate.net This investigation stems from strategies for multitarget drug discovery and the identification of similar three-dimensional amino acid patterns among protein structures. nih.govnih.govresearchgate.net

In vitro experiments were conducted to evaluate the effects of this compound at different concentrations on the activity of NaV1.5 and TASK-1 channels. nih.gov For TASK-1 channel block analysis, voltage steps were applied from a holding potential of -80 mV. nih.gov For NaV1.5 channel block analysis, voltage steps were applied from a holding potential of -120 mV. nih.gov These studies aimed to describe the in vitro effects of this compound on the activity of both ion channels. nih.govnih.govresearchgate.net The identification of this compound as a putative ligand for these channels suggests a potential polypharmacological profile and opens avenues for investigating its effects beyond its primary indication. nih.govnih.govresearchgate.net

In Vivo Preclinical Model Applications

In vivo preclinical models are utilized to assess the pharmacological effects of this compound in living organisms, providing a more complex and integrated biological context.

This compound has been evaluated in various animal models, including mice, rats, and monkeys, to study its ocular hypotensive effects and potential neuroprotective properties. nih.govnih.govnih.govdovepress.comresearchgate.netarvojournals.orgarvojournals.org

Studies in mice have demonstrated that topical application of this compound can decrease intraocular pressure (IOP). nih.govnih.govarvojournals.org Dose-dependent IOP reduction by this compound has been observed in ddY mice, with maximum reductions noted at different concentrations and time points. arvojournals.org For example, in one study, 0.005% this compound showed a maximum IOP reduction of -4.8 ± 0.7 mmHg (20.2% ± 2.0%) at 2 hours post-administration. arvojournals.org this compound 0.005% was found to decrease IOP more effectively than 0.005% latanoprost at certain time points in ddY mice. nih.govarvojournals.org

In ocular normotensive and laser-induced ocular hypertensive monkeys, a single instillation of this compound solution significantly lowered IOP. nih.govnih.govdovepress.com Studies in monkeys have also indicated that this compound can increase optic nerve head blood flow in both normal and experimental glaucomatous eyes. nih.govdovepress.comarvojournals.org For instance, a single instillation of this compound in normal monkeys resulted in a maximum increase in optic nerve head blood flow by 13% to 14% compared to baseline at 60 minutes. arvojournals.org

Furthermore, in vivo studies in rats have investigated the potential neuroprotective effects of this compound. nih.govtandfonline.comnih.govdovepress.com In a rat model with optic nerve crush, this compound increased the survival rate of retinal ganglion cells (RGCs). nih.govtandfonline.com These observations suggest that this compound may possess an antiapoptotic effect on RGCs in rats. nih.govtandfonline.com While IOP lowering can contribute to RGC protection, some studies suggest that prostaglandin analogues, including this compound acid, may exert an IOP-independent neuroprotective effect. nih.gov

Animal models have also been used to evaluate the vascular effects of this compound on the cornea in vivo. nih.govnih.gov Long-term treatment with this compound eye drops in naive mouse corneas for 4 weeks showed no change in limbal blood or lymphatic vessel anatomy. nih.gov Short-term treatment under inflammatory conditions did not significantly influence corneal hem- and lymphangiogenesis. nih.gov These in vivo findings support the in vitro observations, suggesting a safe vascular profile for this compound eye drops. nih.gov

Ocular Physiology Models (Rats, Mice, Monkeys, Guinea Pigs, Canines)

Studies in various animal models have demonstrated the intraocular pressure (IOP)-lowering effects of this compound. In ocular normotensive and laser-induced ocular hypertensive monkeys, single doses of this compound (0.00002% to 0.0025%) induced dose-dependent IOP reductions. nih.govtandfonline.com The potency of this compound at 0.0005% was found to be nearly equivalent to latanoprost at 0.005% in normotensive monkeys. nih.govtandfonline.com In laser-induced ocular hypertensive monkeys, a single dose of topical this compound 0.0025% significantly lowered IOP in both the hypertensive eyes and the normotensive fellow eyes. dovepress.com this compound has also shown greater IOP reduction compared to latanoprost in monkeys with low susceptibility to latanoprost. nih.govtandfonline.com

In mice, this compound (0.0015%) decreased IOP in anesthetized ddY mice by approximately 3 mmHg 2–4 hours post-treatment. dovepress.com This reduction could be enhanced by prolonged treatment or in combination with dorzolamide. dovepress.com Studies in prostanoid receptor-deficient mice (WT, EP1KO, EP2KO, EP3KO, and FPKO) indicated that this compound lowers IOP primarily through the prostanoid FP receptor. nih.gov A portion of its hypotensive effect may also be attributed to FP receptor-mediated prostaglandin production acting through the prostanoid EP3 receptor. nih.gov Pretreatment with diclofenac (B195802) Na, a cyclo-oxygenase inhibitor, significantly attenuated the IOP lowering effect of this compound in wild-type mice but not in EP3KO mice. nih.gov The IOP reduction observed in EP3KO and FPKO mice was significantly smaller than in wild-type mice. nih.gov

| Mouse Strain | IOP Reduction (%) (3h post-application of 0.0015% this compound) |

| WT | 25.8 ± 2.1 |

| EP1KO | 26.3 ± 0.8 |

| EP2KO | 24.2 ± 1.4 |

| EP3KO | 16.5 ± 1.7 |

| FPKO | -0.9 ± 1.5 |

*Data derived from a study using 0.002% this compound applied at 18:00 and IOP measured 3h later. nih.gov

While the effect of this compound on aqueous humor dynamics in mice has not been fully established, its pharmacological properties for prostanoid receptors are similar to latanoprost, which is known to increase total aqueous outflow in mice. nih.govarvojournals.org These findings suggest that this compound also improves the outflow pathway in mouse eyes through FP receptors. nih.gov

In guinea pigs, a study investigating the effect of 0.0015% preservative-free this compound on IOP under different light/dark conditions found variations in IOP values post-instillation, attributable to the controlled light and darkness conditions. nih.gov However, the administration of a single drop of this compound did not have a significant effect on the IOP of healthy eyes in guinea pigs in this specific study, suggesting the need for further research in glaucomatous guinea pig models. nih.govresearchgate.net

Prostaglandins and their analogs, including this compound, have been shown to significantly decrease IOP in various species, including dogs. avma.orgresearchgate.net Studies in Beagles have shown that latanoprost significantly decreased IOP but did not affect aqueous humor flow rate, suggesting the hypotensive effect was not due to reduced aqueous humor production. avma.org The primary mechanism of action for IOP reduction by prostaglandins in humans, monkeys, and rabbits is an increase in uveoscleral outflow. avma.org

In cats, this compound 0.0015% significantly increased retinal blood flow and blood velocity as measured by laser Doppler velocimetry. tandfonline.comnih.gov

Ocular Hemodynamics Research

This compound has been shown to enhance ocular hemodynamics in preclinical studies. nih.govtandfonline.comresearchgate.net In cynomolgus monkey eyes, topical this compound enhanced optic nerve head blood flow in naive eyes without a significant IOP reduction. dovepress.com In laser-induced glaucomatous monkey eyes, this compound improved optic nerve head blood flow in addition to reducing IOP. dovepress.comtandfonline.comnih.gov

Studies in rabbits have also demonstrated that this compound improved optic nerve head blood flow. dovepress.comtandfonline.comnih.gov In one study, this compound, latanoprost, and travoprost increased optic nerve head blood flow, with this compound showing superiority to the other two agents on days 14 and/or 28. dovepress.com The ocular blood flow-improving effect may be more prolonged with this compound than with latanoprost or travoprost. tandfonline.com this compound also increased optic nerve head blood flow in both normal and experimental glaucomatous eyes in monkeys. tandfonline.comnih.gov

In cats, this compound significantly increased retinal blood flow and blood velocity. tandfonline.comnih.gov

The mechanism(s) by which this compound increases ocular blood flow have been explored. Studies have measured the contraction of isolated rabbit ciliary arteries under the influence of this compound. dovepress.com Reducing the intracellular free Ca2+ concentration may be a possible mechanism of this compound's effect on ocular blood flow. nih.govscispace.com

Neuroprotective Mechanisms in Optic Nerve Injury Models

Some preclinical studies suggest direct neuroprotective effects of this compound, in addition to its IOP-lowering effect which can indirectly contribute to neuroprotection. dovepress.comresearchgate.net

In a rat model where retinal ganglion cell (RGC) apoptosis was induced by serum-removal or glutamate (B1630785) exposure, this compound suppressed apoptosis in a concentration-dependent manner. nih.govtandfonline.com In a rat model of optic nerve crush, treatment with this compound ophthalmic solution increased the survival rate of retinal ganglion cells. nih.govtandfonline.comtandfonline.comnih.gov

In vitro studies using primary rat retinal ganglion cell cultures subjected to glutamate exposure or hypoxia reported that this compound promoted RGC survival. dovepress.com Caution is advised when using transformed RGC5 cell lines for such studies, as RGC5 is not of retinal ganglion cell origin. dovepress.com

Ex vivo studies using retinal explant cultures from rats with laser-induced optic nerve head damage or optic nerve crush showed that this compound improved retinal ganglion cell survival on the fourth day of culture. dovepress.com

A study using a rat model of intravitreal endothelin-1 (B181129) (ET-1) injection, which causes retinal injury likely due to ischemia, suggested that this compound instillation reduced ET-1-induced retinal injury. researchgate.netarvojournals.org The inner retina of eyes treated with this compound was significantly thicker than saline-treated eyes at 1 and 2 weeks post-injection. researchgate.netarvojournals.org Fluorogold-labeled RGC counts in the central retina were also significantly greater in this compound-treated eyes. researchgate.netarvojournals.org Another study identified a direct anti-apoptotic effect of this compound on cultured RGCs and rat RGCs after optic nerve crush. tandfonline.comnih.govarvojournals.org

Recent research suggests that this compound promotes axon regeneration after optic nerve crush in rats via regulation of the Zn2+-mTOR pathway. researchgate.netnih.gov this compound promoted RGC survival in a dose-dependent manner with an optimal concentration of 1 μM in this model. nih.gov It significantly decreased ZnT-3 expression and Zn2+ accumulation in the inner plexiform layer of the retina. nih.gov this compound stimulated intense axonal regeneration and maintained RGC function. nih.gov Mechanistically, this compound and Zn2+ elimination treatment activated the mTOR pathway, and inhibition of mTOR1 abolished the regenerative effect mediated by this compound. nih.gov this compound also inhibited the upregulation of autophagy-related proteins and attenuated the overactivation of microglia/macrophages, downregulating pro-inflammatory cytokines. nih.gov

Chemical Synthesis and Derivatization Research

Established Synthetic Routes

The synthesis of Tafluprost often originates from key prostaglandin (B15479496) intermediates, with the Corey lactone being a frequently employed starting material. Alternative and convergent routes have also been explored to improve efficiency and scalability.

Corey Lactone Starting Material Approaches

Many synthetic routes to this compound begin with a derivative of the Corey lactone. This chiral bicyclic intermediate provides the foundational cyclopentane (B165970) core with the correct relative stereochemistry of the hydroxyl groups. A typical sequence involves functionalizing the Corey aldehyde derivative, which is obtained from the lactone. mdpi.comgoogle.comresearchgate.net This functionalization includes installing the lower (ω) and upper (α) side chains through various olefination reactions and introducing the fluorine atoms. mdpi.comgoogle.comresearchgate.net

Horner–Wadsworth–Emmons Condensation

The Horner–Wadsworth–Emmons (HWE) condensation is a key reaction used in some this compound syntheses, particularly for constructing the ω-chain. In approaches starting from the Corey aldehyde, an HWE reaction with a phosphonate (B1237965) reagent is employed to attach the initial segment of the lower side chain, often introducing a carbonyl group at the position that will become C-15. mdpi.comgoogle.com This reaction typically involves a phosphonate ester and an aldehyde or ketone, mediated by a base. mdpi.comgoogle.com

Wittig Olefination

Wittig olefination is another fundamental reaction utilized in this compound synthesis for carbon-carbon double bond formation. mdpi.comgoogle.comlookchem.com In synthetic routes originating from the Corey lactone or its derivatives, a Wittig reaction is commonly used to attach the α-chain to a lactol intermediate derived from the Corey structure. mdpi.comgoogle.com This reaction involves the condensation of a phosphorus ylide with an aldehyde or ketone, typically generating a cis-alkene geometry at the C5-C6 position, characteristic of the natural prostaglandin F2α structure. mdpi.com

Deoxydifluorination Reactions (e.g., with Deoxo-Fluor)

A crucial step in the synthesis of this compound is the introduction of the geminal difluoride group at the C-15 position. This is often achieved through deoxydifluorination of a precursor containing a ketone or hydroxyl group at C-15. Reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation, converting a carbonyl group (such as a 15-ketone) into a geminal difluoride. mdpi.comnih.govresearchgate.netresearchgate.net This reaction is typically performed under specific conditions to achieve the desired fluorination while preserving other functional groups. mdpi.comresearchgate.net

Julia–Lythgoe Olefination

The Julia–Lythgoe olefination offers an alternative strategy for constructing the ω-chain, particularly the trans-13,14 double bond present in this compound. mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.org This method involves the coupling of a phenyl sulfone with an aldehyde. mdpi.comresearchgate.netsemanticscholar.org A novel convergent synthesis of this compound has been reported that utilizes a Julia–Lythgoe olefination of a prostaglandin phenylsulfone intermediate with an aldehyde ω-chain synthon. mdpi.comnih.govresearchgate.netsemanticscholar.org This approach can be advantageous for controlling the stereochemistry of the newly formed double bond. mdpi.comsemanticscholar.org

Asymmetric Synthesis Methodologies

While many routes rely on the inherent chirality of the Corey lactone, research has also explored catalytic asymmetric synthesis methodologies to construct the this compound core and side chains. One reported asymmetric synthesis of this compound involves a catalytic asymmetric Suzuki–Miyaura reaction. acs.orgacs.orgnih.govresearchgate.net This approach utilizes a rhodium-catalyzed coupling of a racemic bicyclic allyl chloride with an alkenyl boronic acid to establish the absolute and relative stereochemistry of the cyclopentyl core. acs.orgacs.orgnih.govresearchgate.net The strategy involves the symmetrization and desymmetrization of a racemic precursor and employs a palladium-catalyzed allylic substitution to control stereochemistry. acs.orgacs.orgresearchgate.net This demonstrates alternative strategies for introducing the required chirality into the molecule. acs.orgacs.org

of this compound

This compound, a fluorinated analog of prostaglandin F2α, is a key pharmaceutical compound. Its synthesis and the generation of its derivatives have been the subject of significant research, focusing on achieving stereochemical control and exploring novel structures for potential therapeutic applications.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis plays a crucial role in obtaining this compound with the required stereochemistry. One notable approach involves the use of rhodium-catalyzed reactions. A diastereo- and enantioselective Rh-catalyzed Suzuki–Miyaura reaction has been employed, coupling a racemic bicyclic allyl chloride with an alkenyl boronic acid. researchgate.netacs.orgacs.orgnih.gov This method is significant as it allows for the introduction of the alkenyl chain with high diastereoselectivity and helps establish the absolute and relative stereochemistry of the cyclopentyl core in a single step. researchgate.netnih.govthieme-connect.com The enantioconvergence in this Suzuki-Miyaura reaction can occur through a dynamic kinetic asymmetric transformation (DYKAT) mechanism via a pseudo-meso Rh-π-allyl intermediate. thieme-connect.com Different bidentate phosphine (B1218219) ligands have been tested to optimize the enantioselectivity of this reaction, with certain SEGPHOS ligands showing promising results, achieving up to 90% enantiomeric excess (ee). acs.org

Palladium-Catalyzed Allylic Substitution

Stereochemical Control Strategies

Controlling the stereochemistry is paramount in this compound synthesis due to its multiple chiral centers. Strategies involving the manipulation of racemic precursors through symmetrization and desymmetrization have been demonstrated to control the absolute and relative stereochemistry of the cyclopentyl core. researchgate.netacs.orgacs.orgnih.gov The asymmetric Rh-catalyzed Suzuki-Miyaura reaction of a racemic bicyclic allyl chloride exemplifies this approach, where the absolute stereochemistry is controlled by the ligand. researchgate.net Furthermore, iodolactonization has been employed as a stereoselective method to introduce the second cyclopentyl hydroxyl group. acs.orgresearchgate.net

Novel Derivatization and Analog Generation

Research into this compound extends to the generation of novel derivatives and analogs to explore their properties.

Ester and Amide Derivatives

This compound itself is an isopropyl ester prodrug that is hydrolyzed to the biologically active this compound acid. mdpi.commims.comnih.gov The synthesis and identification of other this compound acid derivatives, such as this compound methyl ester and this compound ethyl amide, have also been reported. mdpi.comresearchgate.netnih.govresearchgate.net These derivatives can be synthesized from this compound acid through esterification or amidation reactions. For instance, this compound acid can be esterified with isopropyl iodide to yield this compound mdpi.comresearchgate.net, while amidation with ethylamine (B1201723) aqueous solution can produce this compound ethyl amide. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Modified Analogs

Advanced Analytical Methodologies for Tafluprost

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS), are widely employed for the separation, identification, and quantification of tafluprost and its metabolites.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

HPLC coupled with UV or Diode Array Detection (DAD) is a common technique for the analysis of this compound in bulk drug substance and ophthalmic formulations nih.govoup.com. This method relies on the compound's ability to absorb UV light at specific wavelengths. For instance, this compound exhibits a maximum absorbance at 220 nm nih.gov.

HPLC methods have been developed for the simultaneous estimation of this compound and other ophthalmic drugs, such as timolol (B1209231), in co-formulated eye drops. One such method utilized a BDS Hypersil phenyl column with a mobile phase of acetonitrile (B52724) and 0.015 M phosphate (B84403) buffer (50:50 v/v, pH 3.5) and employed time-programmed UV detection at 220 nm for this compound and 254 nm for timolol nih.govd-nb.infonih.gov. This method achieved separation in under 6 minutes and demonstrated linearity over a range of 0.6–45 µg/mL for this compound d-nb.info.

Another green HPLC method coupled with fluorescence detection has been developed for this compound analysis in pure form and ophthalmic formulations, including aqueous humor. africaresearchconnects.comresearchgate.net. This method used a HyperClone™ ODS (C18) column and a green eluent of ethanol (B145695) and 0.01 M phosphate buffer (60:40 v/v, pH 4.5). africaresearchconnects.comresearchgate.net. Fluorescence detection was performed at 220 nm excitation and 292 nm emission africaresearchconnects.comresearchgate.net. This method showed linearity from 0.05 to 2 µg/mL and was successfully applied to assess content uniformity in eye drops. africaresearchconnects.comresearchgate.net.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique crucial for the quantification of this compound and its active metabolite, this compound acid, particularly in complex biological matrices like plasma and ocular tissues where concentrations are very low fda.govarvojournals.orgarvojournals.org. This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

Validated LC-MS/MS assays have been developed to quantify this compound acid in human plasma with a lower limit of quantification (LLOQ) as low as 10 pg/mL fda.gov. Earlier bioanalytical methods using HPLC/MS/MS had higher LLOQ values (e.g., 0.2 ng/mL for this compound and 0.1 ng/mL for this compound acid), which were not sensitive enough to detect the compounds in some early clinical studies fda.govfda.gov. The improved sensitivity of LC-MS/MS allows for the successful assessment of systemic exposure following topical ocular administration fda.gov.

LC-MS/MS is also used for metabolite profiling and structural analysis in ocular tissues arvojournals.org. Studies in monkeys using LC-MS/MS have identified this compound acid, 1,2-dinor-AFP-172, and 1,2,3,4-tetranor-AFP-172 as major metabolites in aqueous humor and other ocular tissues arvojournals.org.

Optimization of Analytical Columns and Sample Preparation

Optimization of both analytical columns and sample preparation procedures is critical for achieving efficient separation, sensitivity, and accuracy in this compound analysis.

For HPLC methods, the choice of stationary phase and mobile phase composition significantly impacts separation. Studies have explored different columns, such as BDS Hypersil phenyl and HyperClone™ ODS (C18), and mobile phases containing acetonitrile or ethanol with phosphate buffers at varying pH levels to optimize the separation of this compound from other components or impurities nih.govafricaresearchconnects.comresearchgate.netnih.gov. Gradient elution is often employed in HPLC to improve the separation of compounds with different polarities oup.com.

Sample preparation techniques are essential to extract and concentrate this compound and its metabolites from complex matrices and remove interfering substances. For biological samples like plasma, liquid-liquid extraction has been used for the extraction of this compound acid fda.gov. Solid-phase extraction (SPE) is another technique used to pretreat samples, and optimization of the washing solvent and cartridge type is necessary for efficient recovery of the analytes nih.gov. For the analysis of this compound in cosmetic samples, SPE has been employed as a sample preparation method nih.gov.

Spectroscopic Techniques

Spectroscopic methods offer alternative or complementary approaches for this compound analysis, often leveraging the intrinsic properties of the molecule.

Spectrofluorimetric Methods (e.g., Synchronous Fluorescence)

Spectrofluorimetric methods, including synchronous fluorescence, have been developed for the rapid and sensitive determination of this compound africaresearchconnects.comresearch-nexus.netresearchgate.net. This compound exhibits native fluorescence, which can be measured at a specific emission wavelength after excitation at a particular wavelength.

A spectrofluorimetric method has been reported where the native fluorescence of this compound was measured at 292 nm after excitation at 220 nm researchgate.netafricaresearchconnects.comresearch-nexus.netresearchgate.net. This method demonstrated high sensitivity, with a linear response in water over a concentration range of 50 to 600 ng/mL and low limits of detection and quantification (7.87 ng/mL and 23.86 ng/mL, respectively) africaresearchconnects.comresearch-nexus.netresearchgate.net. The method was found to be suitable for analyzing low concentrations of this compound in ophthalmic formulations and was validated according to ICH guidelines africaresearchconnects.comresearch-nexus.netresearchgate.net. Variations in pH and the presence of surfactants did not significantly enhance the fluorescence intensity, indicating the method's robustness africaresearchconnects.comresearch-nexus.net.

Prodrug Metabolism Analysis (e.g., detection of active acid metabolite)

This compound is a prodrug that undergoes rapid hydrolysis by corneal esterases to form its biologically active metabolite, this compound acid drugbank.comtga.gov.aumims.comhres.ca. Analyzing the metabolism of this compound, particularly the detection and quantification of this compound acid, is crucial for understanding its pharmacokinetics and pharmacodynamics.

This compound acid is the primary and pharmacologically active metabolite fda.govarvojournals.org. It is further metabolized via fatty acid β-oxidation and phase II conjugation, including glucuronidation drugbank.comtga.gov.aufda.govmims.comhres.cadrugsporphyria.nethpra.ie. The cytochrome P450 (CYP) enzyme system is not involved in the metabolism of this compound acid tga.gov.aufda.govhres.cadrugsporphyria.nethpra.ie.

Analytical methods, predominantly LC-MS/MS, are used to measure this compound acid concentrations in biological samples fda.govarvojournals.org. These methods are sensitive enough to detect the low systemic exposure of this compound acid following topical ocular administration drugbank.comtga.gov.aufda.govdrugsporphyria.net. Mean plasma this compound acid concentrations typically fall below the limit of quantification (10 pg/mL) within 30 minutes after administration, indicating rapid elimination drugbank.comtga.gov.auhres.cadrugsporphyria.nethpra.ie.

Studies have shown that this compound acid is the most abundant and only pharmacologically active metabolite in ocular tissues arvojournals.orghpra.ie. Metabolites such as 1,2-dinor-AFP-172 and 1,2,3,4-tetranor-AFP-172, formed through beta-oxidation, are pharmacologically inactive arvojournals.orghpra.ie.

The analysis of this compound acid levels in ocular tissues, such as the retina, has also been performed using LC-MS/MS in research settings to evaluate drug delivery systems arvojournals.org.

Conceptual and Theoretical Frameworks in Tafluprost Research

Prostaglandin (B15479496) Receptor Biology and Ligand-Receptor Interactions

Prostaglandins (B1171923) are lipid compounds that exert diverse effects by binding to a subfamily of G protein-coupled receptors (GPCRs) known as prostanoid receptors. wikipedia.orgnih.gov These receptors include DP1-2, EP1-4, FP, IP1-2, and TP, each corresponding to a specific prostaglandin ligand. wikipedia.org The structural variations among prostaglandins dictate their differing biological activities, and the specific receptor bound determines the effect in a given tissue. wikipedia.org

The prostaglandin F receptor (FP), encoded by the PTGFR gene in humans, is the primary target of prostaglandin F2α (PGF2α) and mediates its biological actions. nih.govwikipedia.org Activation of the FP receptor is involved in processes such as smooth muscle contraction. researchgate.netebi.ac.uk

Tafluprost is a prodrug that is converted to this compound acid, which acts as a potent and selective agonist for the prostanoid FP receptor. mims.comnih.govmedchemexpress.com this compound acid exhibits a high affinity for the human FP receptor, with reported Ki and EC50 values of 0.4 nM and 0.53 nM, respectively. medchemexpress.com While highly selective for FP, this compound acid shows significantly weaker binding affinity for other prostanoid receptors, such as the EP3 receptor, for which its IC50 is 67 nM, indicating 126 times weaker binding compared to the FP receptor. medchemexpress.com Structural studies using cryo-electron microscopy have provided insights into the molecular mechanisms of ligand binding and receptor activation for the FP receptor, including interactions with synthetic agonists like this compound acid. nih.gov These structures help to reveal the basis of FP receptor selectivity for both endogenous prostaglandins and therapeutic drugs and the mechanism of G protein coupling preference. researchgate.net

Prodrug Design Principles and Ocular Bioavailability Enhancement

Prodrug design is a chemical strategy employed to enhance the delivery and efficacy of a parent drug molecule by modifying its structure. nih.govresearchgate.net This approach aims to improve properties such as absorption, distribution, metabolism, and excretion (ADME), ultimately increasing bioavailability and potentially reducing side effects. nih.govresearchgate.net In the context of ocular drug delivery, achieving adequate drug concentrations in intraocular tissues is challenging due to the eye's natural barriers, including the cornea and the rapid drainage of instilled solutions from the precorneal area. semanticscholar.org

Prodrugs are often designed to be initially inactive or less active and are converted to the active drug within the body, often at the target site, through enzymatic or chemical processes. nih.govresearchgate.net For ocular administration, prodrug strategies are utilized to overcome the poor permeability of the corneal barrier, a major obstacle for many hydrophilic drugs. nih.govsemanticscholar.org By modifying the drug's lipophilicity, prodrugs can enhance penetration across lipid-rich membranes like the corneal epithelium. nih.govsemanticscholar.org

This compound is an example of a prodrug designed to enhance ocular bioavailability. nih.govresearchgate.net It is a lipophilic ester analog that readily penetrates the cornea. nih.gov Once absorbed, it is hydrolyzed by carboxyl esterases within the eye to its biologically active form, this compound acid. nih.gov This conversion allows the active metabolite to then exert its therapeutic effect by interacting with the FP receptor. mims.comnih.gov

The design of ocular prodrugs involves several considerations, including the presence of functional groups amenable to chemical modification on the parent drug, the reversibility of the chemical modification, the safety and non-toxicity of the prodrug and the released moiety, and the involvement of biological enzymes like esterases for bioreversion. nih.govresearchgate.net The log P value of the prodrug is also a significant parameter influencing its permeability. nih.govresearchgate.net

Drug Repurposing Paradigms (e.g., for cardiac ion channels)

Drug repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing drugs. This approach can be more efficient than developing entirely new drugs, as the safety and pharmacokinetic profiles of the existing drug are already established. Research has explored the potential for repurposing this compound, which is primarily used for ocular hypertension and open-angle glaucoma. wikipedia.orgnih.gov

One area of investigation involves the potential effects of this compound on cardiac ion channels. nih.govfrontiersin.org Studies have identified similar three-dimensional amino acid patterns in the structures of cardiac ion channels such as NaV1.5 and TASK-1, which are targets for drugs treating atrial fibrillation. nih.govfrontiersin.orgnih.gov this compound has been identified as a putative ligand for both NaV1.5 and TASK-1 channels through receptor-based drug search approaches. nih.govnih.gov In vitro studies have described the effects of this compound on the activity of these ion channels, suggesting a potential for its repositioning as a novel antiarrhythmic drug. nih.govnih.govresearchgate.net This highlights a paradigm where computational methods identifying structural similarities between proteins can lead to the discovery of new therapeutic applications for existing compounds. nih.govfrontiersin.org

Neuroprotection Theories in Ocular Diseases

Neuroprotection in ocular diseases, particularly glaucoma, refers to strategies aimed at preserving the health and survival of neurons, such as retinal ganglion cells (RGCs), independently of lowering intraocular pressure (IOP). glaucoma.orgreviewofophthalmology.comlidsen.com Glaucoma is characterized by progressive RGC death and vision loss, and while IOP reduction is the primary treatment, many patients continue to experience neuro degeneration. reviewofophthalmology.comlidsen.comnih.gov Neuroprotective approaches seek to directly protect RGCs from damage and promote their survival. glaucoma.orgreviewofophthalmology.com

Several mechanisms are implicated in RGC death in glaucoma, including oxidative stress, excitotoxicity (particularly from glutamate), mitochondrial dysfunction, inflammation, and deprivation of neurotrophic factors. glaucoma.orgreviewofophthalmology.comnih.govmdpi.com Theories of neuroprotection in ocular diseases focus on targeting these pathways. This includes reducing oxidative stress, preventing programmed cell death (apoptosis), boosting cellular energy production (mitochondrial function), modulating glutamate (B1630785) activity, and providing neurotrophic support. glaucoma.orgreviewofophthalmology.comnih.gov

While this compound is known for its IOP-lowering effect by increasing aqueous humor outflow, research into potential neuroprotective effects of prostaglandin analogs in ocular diseases is ongoing. mims.com Studies in animal models and with other prostaglandin analogs have explored various neuroprotective mechanisms. For example, some research suggests that prostaglandin E2 (PGE2) may have neuroregulatory functions and suppress cellular immune responses generated by TH1 cells. escholarship.org However, the specific neuroprotective theories directly related to this compound's mechanism of action beyond IOP reduction require further investigation.

Ocular Blood Flow Regulation Theories

Ocular blood flow regulation is crucial for maintaining the health and function of the eye, particularly the optic nerve. Impaired ocular blood flow is considered a potential risk factor and contributor to the progression of certain ocular diseases like glaucoma. scielo.brscielo.br Local blood flow in the eye is regulated by various factors, including endothelium-derived substances such as nitric oxide (NO), endothelins, and prostaglandins. scielo.brarvojournals.org

Prostaglandins play a role in the local regulation of blood flow and can have vasodilator effects. scielo.brscielo.br However, the effects of prostaglandin analogs (PGAs) on ocular blood flow have been reported to be conflicting, with studies showing increases, decreases, or no change depending on the specific drug, formulation, and study model. scielo.brscielo.br

Research using color Doppler imaging (CDI) in rabbits has investigated the effects of this compound on blood flow velocity and resistance in the ophthalmic artery. scielo.brscielo.br One study reported that this compound (benzalkonium chloride-free) significantly reduced the resistive index (RI) in the ophthalmic artery of healthy New Zealand white rabbits. scielo.brscielo.br A decrease in RI can be interpreted as a beneficial effect on ocular blood flow, suggesting that this compound may improve blood flow in this vessel. scielo.brscielo.br A high RI value is correlated with increased vascular resistance and decreased perfusion, which may contribute to glaucomatous optic neuropathy. scielo.brscielo.br

Theories regarding the regulation of ocular blood flow by prostaglandins involve their interaction with prostanoid receptors present in the vascular beds of the eye, leading to vasodilation or vasoconstriction depending on the specific prostaglandin and receptor subtype involved. scielo.braoa.org

| Study | Animal Model | Drug | Formulation | Ophthalmic Artery RI Change | Significance |

| Cited Research scielo.brscielo.br | Healthy New Zealand White Rabbits | This compound | BAK-free | Decreased | Significant (P=0.003) |

| Cited Research scielo.brscielo.br | Healthy New Zealand White Rabbits | Travoprost (B1681362) | BAK | Decreased | Significant (P=0.005) |

| Cited Research scielo.brscielo.br | Healthy New Zealand White Rabbits | Bimatoprost | BAK | No Change | Not Significant (P>0.05) |

| Cited Research scielo.brscielo.br | Healthy New Zealand White Rabbits | Travoprost | POLYQUAD | No Change | Not Significant (P>0.05) |

| Cited Research scielo.brscielo.br | Healthy New Zealand White Rabbits | Latanoprost (B1674536) | BAK | No Change | Not Significant (P>0.05) |

Hair Growth Cycle Regulation Mechanisms

The hair growth cycle is a complex process regulated by various factors, including prostaglandins. medicaljournals.semdpi.com Prostanoids, such as prostaglandins and thromboxane (B8750289) A2, are lipid-derived mediators that influence numerous physiological systems, including hair growth. medicaljournals.semdpi.com

Evidence suggests that different prostaglandins can have opposing effects on hair growth. medicaljournals.se Prostaglandin F2α (PGF2α) analogs, including this compound, have been associated with increased hair growth, particularly eyelash growth (hypertrichosis), as observed in patients using these compounds for ocular conditions. medicaljournals.sefagronacademy.us This effect is thought to be mediated by the interaction of these analogs with prostanoid receptors in the hair follicle, stimulating resting follicles in the telogen phase to transition to the active anagen growth phase. fagronacademy.us

Conversely, prostaglandin D2 (PGD2) has been reported to inhibit hair growth. medicaljournals.se Studies have shown elevated levels of PGD2 in the bald scalp of men with androgenetic alopecia, and research suggests PGD2 inhibits hair growth through interaction with the DP2 receptor. medicaljournals.se

Prostaglandin E2 (PGE2) has also been shown to stimulate hair follicle growth and may protect against radiation-induced hair loss. medicaljournals.semdpi.comnews-medical.net PGE2 is thought to enhance the number of hair follicle stem cells. news-medical.net

The mechanism by which PGF2α analogs like this compound influence hair growth is believed to involve their agonistic activity at FP receptors located in hair follicles, promoting the transition to and maintenance of the anagen phase. medicaljournals.sefagronacademy.us

Q & A

Q. What is the molecular mechanism by which tafluprost reduces intraocular pressure (IOP)?

this compound, a fluorinated prostaglandin F2α analog, acts as a selective FP prostanoid receptor agonist. Its active metabolite, this compound acid, enhances uveoscleral outflow of aqueous humor, though the exact pathway remains incompletely understood . Preclinical studies in monkeys demonstrated IOP reduction via increased uveoscleral outflow, with this compound acid showing 12-fold higher FP receptor affinity than latanoprost .

Q. What are the pharmacokinetic properties of this compound in ocular administration?

After topical application, this compound is hydrolyzed by corneal esterases to its active form, this compound acid. Plasma concentrations of this compound acid are negligible due to rapid metabolism via β-oxidation and glucuronidation. Cytochrome P450 enzymes are not involved in its metabolism. In human studies, systemic exposure is minimal, supporting its localized ocular action .

Q. What is the recommended dosing regimen for this compound in clinical studies?

this compound 0.0015% is administered as one drop daily in the evening. Clinical trials (e.g., 12-week randomized studies) standardized dosing to minimize diurnal IOP fluctuations and ensure consistent pharmacodynamic effects .

Advanced Research Questions

Q. How can researchers design robust clinical trials to evaluate this compound’s efficacy compared to other prostaglandin analogs?

- Methodology : Use randomized, double-masked, active-controlled trials with non-inferiority endpoints. For example:

- Sample Size : ≥500 participants to detect IOP differences of 1–2 mmHg .

- Control Groups : Compare against latanoprost 0.005% or timolol 0.5% .

- Outcome Measures : Diurnal IOP measurements at 8 AM, 10 AM, and 4 PM over 6–12 months .

- Statistical Analysis : Nonparametric ANOVA for AUC₀–last (IOP reduction over time) and paired t-tests for between-group comparisons .

Q. How should safety studies address this compound use in patients with renal/hepatic impairment?

- Preclinical Data : Rat studies show no fertility or systemic toxicity at doses up to 100 µg/kg/day .

- Clinical Gaps : No dedicated human trials exist; extrapolate from post-marketing studies (n=2,996) showing this compound’s safety in diverse populations, including post-surgical patients .

- Recommendation : Monitor plasma metabolites (e.g., β-oxidation products) in hepatic impairment and adjust dosing cautiously .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across studies?

- Case Example : A 24-month phase III trial (n=533) reported this compound’s non-inferiority to latanoprost (mean IOP reduction: 6–8 mmHg vs. 7–9 mmHg), while smaller studies noted variability .

- Resolution : Conduct meta-analyses adjusting for confounders (e.g., baseline IOP, prior therapies) and use mixed-effects models to account for inter-study heterogeneity .

Q. What novel molecular pathways (e.g., Zn-mTOR) are implicated in this compound’s neuroprotective effects?

- Experimental Design :

- In Vivo Models : Optic nerve crush in rodents, with this compound administered intravitreally .

- Key Findings : this compound (1 µM) reduces Zn²⁺ accumulation in retinal layers, activates mTOR via ZnT-3 downregulation, and enhances axon regeneration (p<0.05 vs. controls) .

- Validation : mTOR inhibition (e.g., rapamycin) abolishes regenerative effects, confirming pathway specificity .

Q. How do long-term studies address this compound-induced iris pigmentation changes?

- Preclinical Evidence : Monkey studies show irreversible iris darkening due to melanosome activation .

- Clinical Monitoring : Use standardized photography and spectrophotometry in multiyear trials. A 24-month observational study reported pigmentation changes in 5–15% of patients, correlating with cumulative dose .

Q. What is the evidence for this compound’s additive effects in combination therapies?

Q. How does preservative-free this compound compare to preserved formulations in ocular surface health?

- Key Trials : A 6-month RCT (n=200) found preservative-free this compound reduced conjunctival hyperemia (4.4% vs. 12–47% for latanoprost) and improved tear film stability (p<0.05) .

- Mechanistic Insight : In vitro models show preservative-free this compound minimizes pro-apoptotic effects on corneal epithelial cells vs. BAK-preserved analogs .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.